

An In-depth Technical Guide to 11,12-De(methylenedioxy)danuphylline

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Compound of Interest

Compound Name: 11,12-De(methylenedioxy)danuphylline

Cat. No.: B15128972

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Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid.[1][2] As a member of the complex family of monoterpene indole alkaloids found within the plant genus *Kopsia*, it represents a unique chemical scaffold of interest to natural product chemists and pharmacologists. This document provides a comprehensive overview of its natural source, physicochemical properties, and the methodologies for its isolation and characterization, based on available scientific literature.

Natural Source

11,12-De(methylenedioxy)danuphylline is isolated from *Kopsia officinalis*, a plant belonging to the Apocynaceae family.[1][3] This species is widely distributed in Southeast Asia and China and is recognized in traditional medicine, particularly in Chinese folk medicine for treating conditions like rheumatoid arthritis and pharyngitis.[1] The compound has been specifically identified in the leaves and stems of the plant.[1][3] The genus *Kopsia* is a well-documented source of structurally diverse and biologically active monoterpene indole alkaloids.[1][4]

Quantitative Data

The following tables summarize the known quantitative data for **11,12-De(methylenedioxy)danuphylline**.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value/Description	Reference
Compound Name	11,12-De(methylenedioxy)danuphylline	[1]
Compound Type	Indole Alkaloid	[1][3]
CAS Number	888482-17-5	N/A
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₆	N/A
Molecular Weight	426.5 g/mol	N/A
Appearance	Reported as an amorphous powder	[2] (Implied)
Spectroscopic Data	Structure elucidated by MS, ¹ H-NMR, ¹³ C-NMR, 2D-NMR	[2]

Note: Specific chemical shifts (δ) and coupling constants (J) from NMR analysis, as well as precise mass spectrometry fragments, are contained within the primary literature and are not available in publicly accessible abstracts.

Experimental Protocols

While the full, detailed experimental protocol from the primary literature describing the isolation of **11,12-De(methylenedioxy)danuphylline** is not publicly available, a generalized workflow can be constructed based on standard methodologies for isolating indole alkaloids from *Kopsia* species.

Extraction

A typical extraction process for alkaloids from the dried and powdered plant material of *Kopsia officinalis* (e.g., leaves and stems) involves the following steps:

- **Maceration:** The plant material is macerated at room temperature with a polar solvent, typically methanol (MeOH) or ethanol (EtOH), for an extended period (e.g., 3 x 24 hours).
- **Concentration:** The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated syrup.
- **Acid-Base Partitioning:** The crude extract is then suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned against a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is collected.
- **Basification and Re-extraction:** The pH of the aqueous layer is adjusted to be alkaline (pH 9-10) using a base such as ammonia ($\text{NH}_3 \cdot \text{H}_2\text{O}$). This deprotonates the alkaloids, which are then extracted back into an organic solvent (e.g., dichloromethane or chloroform). This process separates the alkaloids from highly polar, water-soluble components.
- **Final Concentration:** The organic solvent containing the total alkaloid fraction is dried (e.g., over anhydrous Na_2SO_4) and concentrated in vacuo to yield the crude alkaloid extract.

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds like **11,12-De(methylenedioxy)danuphylline**. This is achieved through various chromatographic techniques:

- **Silica Gel Column Chromatography:** The crude extract is first subjected to column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the target compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.
- Nuclear Magnetic Resonance (NMR): 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to establish the carbon-hydrogen framework and the connectivity of the atoms within the molecule.
- Circular Dichroism (CD): The absolute configuration of the molecule is often determined by comparing experimental electronic circular dichroism data with calculated data.[3]

Biological Activity

The known biological activity of **11,12-De(methylenedioxy)danuphylline** is limited. In the primary study describing its isolation, the compound was evaluated for its inhibitory effects on α -glucosidase, an enzyme relevant to carbohydrate metabolism. However, it showed no significant activity, with an IC_{50} value well above $50\mu\text{M}$. [3]

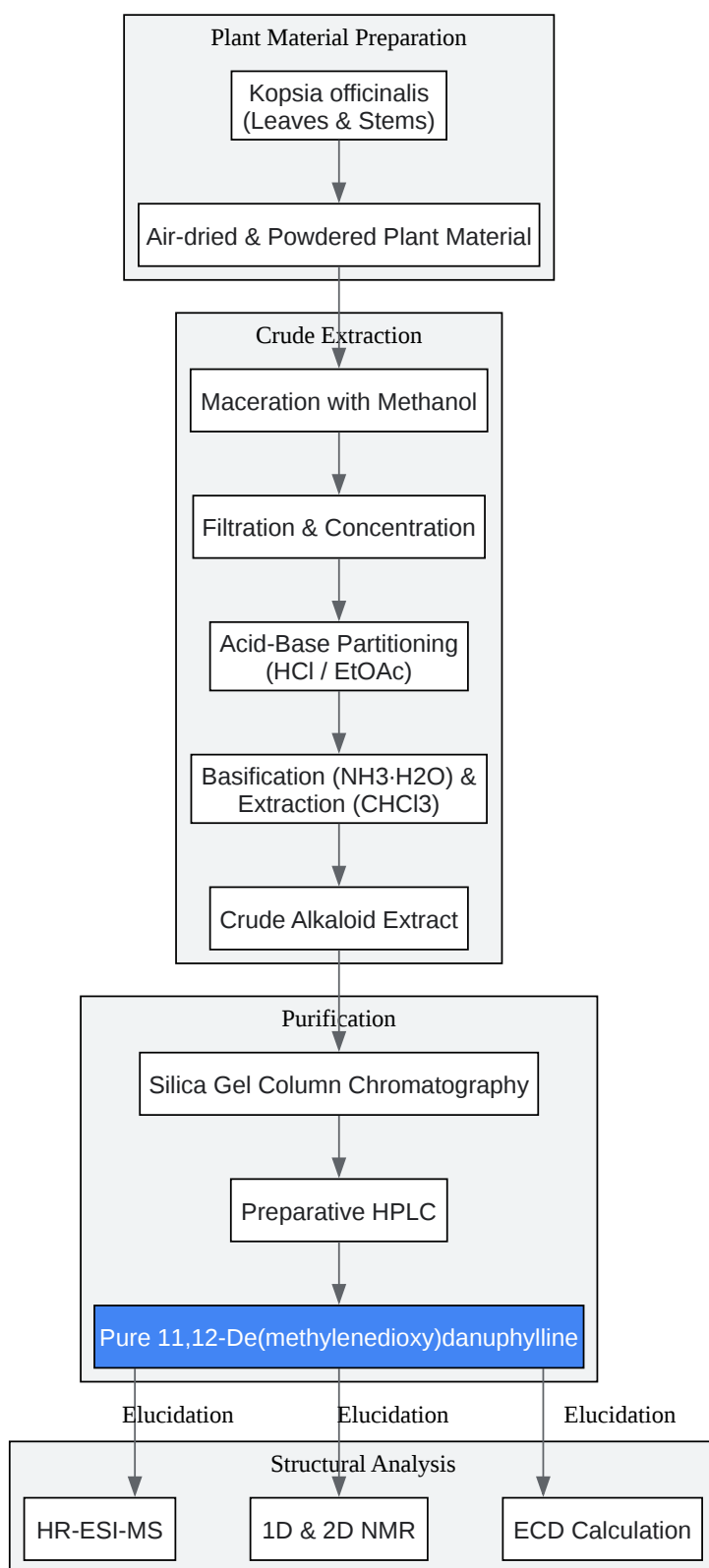
Other monoterpene indole alkaloids isolated from *Kopsia officinalis* have demonstrated various biological activities, including anti-inflammatory and analgesic effects.[5] It is plausible that **11,12-De(methylenedioxy)danuphylline** could be evaluated in other bioassays to explore its full pharmacological potential.

Signaling Pathways

As of the current literature, there are no published studies detailing the specific signaling pathways modulated by **11,12-De(methylenedioxy)danuphylline**. Further research would be required to investigate its mechanism of action at the molecular level.

Visualizations

The following diagram illustrates a generalized workflow for the extraction and isolation of **11,12-De(methylenedioxy)danuphylline** from its natural source.



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Generalized workflow for isolation and characterization.

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